molecular formula C16H23N3O7 B2717017 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid CAS No. 1393654-54-0

2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid

Cat. No.: B2717017
CAS No.: 1393654-54-0
M. Wt: 369.374
InChI Key: YOGINMHSMSDJET-UHFFFAOYSA-N
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Description

2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid is a complex organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Aminoethylamino Group: This can be achieved by reacting ethylenediamine with a suitable protecting group to form a protected intermediate.

    Introduction of the Dimethylanilino Group: This step might involve a Friedel-Crafts alkylation reaction using 2,5-dimethylaniline.

    Formation of the Oxobutanoic Acid Moiety: This could be synthesized via a Claisen condensation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid: Similar in structure but may differ in functional groups or substituents.

    4-(2,5-Dimethylanilino)-4-oxobutanoic acid: Lacks the aminoethylamino group, which could affect its reactivity and applications.

    2-(2-Aminoethylamino)-4-oxobutanoic acid: Lacks the dimethylanilino group, potentially altering its chemical properties and uses.

Uniqueness

The presence of both aminoethylamino and dimethylanilino groups in 2-(2-Aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid makes it unique, potentially offering a combination of properties not found in similar compounds. This could include specific binding affinities, reactivity patterns, and biological activities.

Properties

IUPAC Name

2-(2-aminoethylamino)-4-(2,5-dimethylanilino)-4-oxobutanoic acid;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3.C2H2O4/c1-9-3-4-10(2)11(7-9)17-13(18)8-12(14(19)20)16-6-5-15;3-1(4)2(5)6/h3-4,7,12,16H,5-6,8,15H2,1-2H3,(H,17,18)(H,19,20);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGINMHSMSDJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CC(C(=O)O)NCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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